molecular formula C9H11NO B167578 1-(2-(Methylamino)phenyl)ethanone CAS No. 1859-75-2

1-(2-(Methylamino)phenyl)ethanone

Cat. No. B167578
M. Wt: 149.19 g/mol
InChI Key: CUHJQPWOSWMIAU-UHFFFAOYSA-N
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Patent
US04997840

Procedure details

A mixture of 2'-chloroacetophenone (182 g), industrial methylated spirit (290 ml), methylamine (33% w/w solution in industrial methylated spirit, 3)3 ml) and copper powder (2.8 g) was stirred in a sealed pressure vessel for 5 hours at 90°. The reaction vessel was allowed to cool to ambient temperature and the mixture washed out of the vessel with industrial methylated spirit (2×100 ml). The combined reaction mixture and washings were stirred at 50°, a solution of sodium sulphide nonahydrate (24 g) in water (100 ml) was added over a period of 10 minutes, and stirring and heating were continued for a further 15 minutes. The mixture was filtered through diatomaceous earth (sold under the trade name CELITE) and the filter bed washed with industrial methylated spirit (100 ml). The filtrate was evaporated to give an oil which was stirred with hydrochloric acid (5M, 800 ml) for 1 hour. The resultant mixture was extracted with dichloromethane (600 ml, then 2×300 ml) and the combined extracts were washed with water (500 ml), dried over magnesium sulphate and evaporated to give an oil which was then distilled. The fraction distilling at 100°-110° and 5 mmHg was collected to give 2'-(methylamino)acetophenone, m.p. 36°-38°. The aqueous acid phase from above was basified by the addition of aqueous sodium hydroxide (specific gravity 1.5, 230 ml). The resultant mixture was extracted with dichloromethane (500 ml, then 250 ml) and the combined extracts were washed with water (300 ml), dried over magnesium sulphate and evaporated to give an oil. Trituration with petroleum ether (b.p. 40°-60°, 200 ml) gave a second crop of 2'-(methylamino)acetophenone, m.p. 36°-38°.
Quantity
182 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
290 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
2.8 g
Type
catalyst
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
800 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9].[CH3:11][NH2:12].O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+].Cl>O.[Cu]>[CH3:11][NH:12][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9] |f:2.3.4.5.6.7.8.9.10.11.12.13|

Inputs

Step One
Name
Quantity
182 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C(C)=O
Name
Quantity
3 mL
Type
reactant
Smiles
CN
Name
industrial methylated spirit
Quantity
290 mL
Type
solvent
Smiles
Name
copper
Quantity
2.8 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
800 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred in a sealed pressure vessel for 5 hours at 90°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture washed out of the vessel with industrial methylated spirit (2×100 ml)
CUSTOM
Type
CUSTOM
Details
The combined reaction mixture and washings
STIRRING
Type
STIRRING
Details
were stirred at 50°
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
were continued for a further 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through diatomaceous earth (
WASH
Type
WASH
Details
washed with industrial methylated spirit (100 ml)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil which
EXTRACTION
Type
EXTRACTION
Details
The resultant mixture was extracted with dichloromethane (600 ml
WASH
Type
WASH
Details
2×300 ml) and the combined extracts were washed with water (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil which
DISTILLATION
Type
DISTILLATION
Details
was then distilled
DISTILLATION
Type
DISTILLATION
Details
The fraction distilling at 100°-110°
CUSTOM
Type
CUSTOM
Details
5 mmHg was collected

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CNC1=C(C=CC=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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